2,4'-Dinitrobiphenyl

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

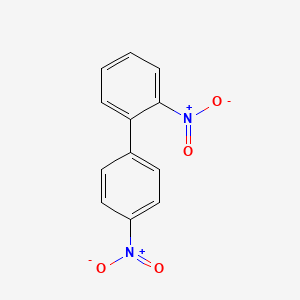

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-2-(4-nitrophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNVUHOCXBQQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209409 | |

| Record name | 1,1'-Biphenyl, 2,4'-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-81-5 | |

| Record name | 2,4′-Dinitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenyl, 2,4'-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4'-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dinitro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4'-Dinitrobiphenyl

This technical guide provides a comprehensive overview of 2,4'-Dinitrobiphenyl, catering to researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for synthesis and analysis, and its biological activities, including relevant signaling pathways.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₂H₈N₂O₄[1]. It belongs to the class of dinitrobiphenyls, which are biphenyl derivatives substituted with two nitro groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 606-81-5 | [1][2] |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |

| Molecular Weight | 244.209 g/mol | [1] |

| Melting Point | 93.5 °C | [2] |

| Boiling Point | 387.12 °C (estimate) | [2] |

| Density | 1.4740 g/cm³ (estimate) | [2] |

| LogP | 4.21640 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols

Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling

This protocol describes the synthesis of the related isomer, 2,2'-dinitrobiphenyl, and can serve as a basis for the synthesis of this compound by selecting the appropriate starting materials[3][4].

Materials:

-

o-chloronitrobenzene (or 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene for the 2,4'- isomer)

-

Copper bronze

-

Sand

-

Ethanol

-

Norit (activated carbon)

Procedure:

-

In a 1-liter flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.

-

Heat the mixture in an oil bath to 215–225 °C.

-

Slowly add 200 g of copper bronze to the mixture over approximately 1.2 hours, maintaining the temperature at 215–225 °C with continuous stirring.

-

Continue heating and stirring for an additional 1.5 hours.

-

While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir until small clumps form. Allow to cool and then break up the clumps in a mortar.

-

Boil the mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering the mixture after each boiling step.

-

Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

-

Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.

-

Recrystallize the product from hot ethanol after treating the solution with Norit to obtain pure, yellow crystals.

Note: The temperature should not exceed 240 °C to avoid the reduction of the nitro groups and the formation of carbazole[3].

Mutagenicity Assay (Ames Test)

This protocol is based on the methodology used to assess the mutagenic potential of 2,4-dinitrobiphenyl derivatives in Salmonella typhimurium TA98[5].

Materials:

-

Salmonella typhimurium strain TA98

-

S9 mix (from rat liver)

-

Test compound (this compound)

-

Positive and negative controls

-

Top agar

-

Minimal glucose agar plates

Procedure:

-

Prepare different concentrations of the test compound.

-

In a test tube, mix 0.1 mL of an overnight culture of S. typhimurium TA98, the test compound at the desired concentration, and 0.5 mL of S9 mix (for metabolic activation) or buffer.

-

Pre-incubate the mixture at 37 °C for 20 minutes.

-

Add 2 mL of molten top agar (containing traces of histidine and biotin) to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37 °C for 48 hours.

-

Count the number of revertant colonies (his+ revertants).

-

The mutagenic activity is determined by the increase in the number of revertant colonies compared to the negative control.

Enzyme Inhibition Assay for LTC₄ Synthase and FLAP

This protocol describes how to assess the inhibitory activity of 2,4-dinitrobiphenyl-based compounds on leukotriene C₄ (LTC₄) synthase and 5-lipoxygenase-activating protein (FLAP)[6].

Materials:

-

HEK293 cells stably expressing human recombinant LTC₄S or 5-LOX and FLAP

-

Test compound (this compound derivative)

-

Substrates for the enzymes (e.g., LTA₄ for LTC₄S)

-

Assay buffer

-

Detection reagents

LTC₄ Synthase Inhibition Assay:

-

Prepare microsomal fractions from HEK293 cells expressing LTC₄S.

-

Pre-incubate the microsomal preparation with the test compound or vehicle (DMSO) for a specified time at a specific temperature (e.g., 10 minutes at 37 °C).

-

Initiate the enzymatic reaction by adding the substrate (e.g., LTA₄).

-

After a defined incubation period, stop the reaction.

-

Quantify the product (LTC₄) using a suitable method, such as HPLC or an enzyme immunoassay.

-

Calculate the percentage of inhibition relative to the vehicle control.

FLAP Inhibition Assay (Cell-based):

-

Culture HEK293 cells stably expressing 5-LOX and FLAP.

-

Pre-incubate the cells with the test compound, a known inhibitor (e.g., MK886), or vehicle for 10 minutes at 37 °C.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) for 10 minutes at 37 °C to induce the 5-LOX/FLAP interaction.

-

Fix and permeabilize the cells.

-

Use a proximity ligation assay (PLA) to visualize the in-situ interaction between 5-LOX and FLAP.

-

Analyze the PLA signals (fluorescent dots) using microscopy to quantify the inhibition of the interaction.

Biological Activity and Signaling Pathways

This compound and its derivatives have been studied for their biological activities, particularly their mutagenicity and their role as inhibitors of key enzymes in inflammatory pathways.

Metabolic Activation and Mutagenicity

Studies have shown that 2,4-dinitrobiphenyl derivatives can be metabolically activated to mutagenic compounds. This activation is often mediated by liver enzymes, such as those present in the S9 fraction, which enhance their mutagenic potential in the Ames test[5]. The metabolic process can involve the reduction of the nitro groups to reactive intermediates that can then interact with DNA, leading to mutations.

Inhibition of the MAPEG Family Proteins

2,4-Dinitro-biphenyl-based compounds have been identified as inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family, specifically LTC₄ synthase and FLAP[6][7]. These proteins are involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of these pathways is a therapeutic strategy for inflammatory diseases.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ERIC - EJ925960 - Solvent-Free Synthesis of 2,20'-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory, Journal of Chemical Education, 2011-Mar [eric.ed.gov]

- 5. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physical and Chemical Properties of 2,4'-Dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4'-Dinitrobiphenyl. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and established experimental protocols.

Core Physical and Chemical Data

Quantitative data for this compound (CAS No. 606-81-5) are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 244.21 g/mol | --INVALID-LINK-- |

| Melting Point | 93.5 °C | --INVALID-LINK-- |

| Boiling Point (estimated) | 387.12 °C | --INVALID-LINK-- |

| Density (estimated) | 1.474 g/cm³ | --INVALID-LINK-- |

| Appearance | Pale yellow to tan crystalline powder | --INVALID-LINK-- |

| Solubility | Generally soluble in organic solvents such as ethanol, chloroform, and acetone; limited solubility in water. | --INVALID-LINK-- |

| XLogP3 | 3.5 | --INVALID-LINK-- |

Spectral Data

Spectral analyses are crucial for the identification and characterization of this compound. The following spectral data are available through various databases.

-

¹³C Nuclear Magnetic Resonance (NMR): Spectral data is available on SpectraBase.

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available on SpectraBase.

-

Mass Spectrometry (MS): Mass spectral data (GC-MS) is available on SpectraBase.

Experimental Protocols

Synthesis via Ullmann Condensation

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Iodobenzene

-

Copper bronze

-

Sand (optional, as a heat moderator)

-

Anhydrous, high-boiling point solvent (e.g., dimethylformamide, nitrobenzene)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1-chloro-2,4-dinitrobenzene, iodobenzene, and copper bronze. Sand can be added to moderate the reaction temperature.

-

The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C) with vigorous stirring. The optimal temperature and reaction time will need to be determined empirically.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted from the reaction mixture using a suitable organic solvent.

-

The crude product is then purified, typically by recrystallization from a solvent such as ethanol or methanol, to yield this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or methanol).

-

If insoluble impurities are present, the hot solution should be filtered.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

The purified crystals are then collected by suction filtration, washed with a small amount of the cold solvent, and dried.

Mandatory Visualizations

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Postulated pathway for the metabolic activation and mutagenicity of this compound.

An In-depth Technical Guide to 2,4'-Dinitrobiphenyl

This guide provides core technical data on 2,4'-Dinitrobiphenyl, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 244.2029 g/mol | [1] |

| Monoisotopic Mass | 244.0484 Da | [3] |

| CAS Number | 606-81-5 | [2] |

Chemical Structure

The molecular structure of this compound consists of a biphenyl backbone with two nitro group substituents. One nitro group is attached at the 2-position of one phenyl ring, and the other is at the 4'-position of the second phenyl ring.

Caption: Molecular structure of this compound.

References

Unveiling the Electron-Withdrawing Power of 2,4'-Dinitrobiphenyl: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the electron-withdrawing effects inherent in the molecular structure of 2,4'-dinitrobiphenyl. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and reactivity of this compound, with a special focus on the influence of its nitro functional groups. Detailed experimental protocols, quantitative data summaries, and explanatory diagrams are provided to facilitate a deeper understanding and practical application of this knowledge in a research context.

Introduction: The Significance of Electron-Withdrawing Effects

Electron-withdrawing groups (EWGs) are fundamental in medicinal chemistry and materials science for their ability to modulate the electronic properties of a molecule. The nitro group (NO₂) is a particularly potent EWG, exerting its influence through both inductive and resonance effects. In the biphenyl scaffold, the strategic placement of nitro groups can significantly alter the molecule's reactivity, polarity, and spectroscopic characteristics. This compound, with its distinct substitution pattern, serves as a compelling case study for understanding these effects. The presence of two nitro groups on different phenyl rings activates the molecule for certain chemical transformations and provides a valuable model for studying intramolecular electronic communication.

Physicochemical and Spectroscopic Data

Spectroscopic analysis is crucial for characterizing the electronic environment of the molecule. The 1H and 13C NMR chemical shifts are particularly sensitive to the electron density around the nuclei. Due to the electron-withdrawing effects of the nitro groups, the aromatic protons and carbons, especially those ortho and para to the nitro substituents, are expected to be deshielded and appear at a lower field (higher ppm) in the NMR spectra.[2]

Table 1: Physicochemical Properties of Dinitrobiphenyls

| Property | This compound | 2,2'-Dinitrobiphenyl | 4,4'-Dinitrobiphenyl |

| CAS Number | 606-81-5[3] | 2436-96-6[4] | 1528-74-1[5] |

| Molecular Formula | C₁₂H₈N₂O₄[3] | C₁₂H₈N₂O₄[4] | C₁₂H₈N₂O₄[5] |

| Molecular Weight | 244.21 g/mol [3] | 244.21 g/mol [4] | 244.21 g/mol [5] |

| Melting Point | Not readily available | 123.5–124.5 °C[6] | 242 °C[5] |

| Appearance | Not readily available | Yellow crystals[6] | White to Orange to Green powder/crystal[5] |

Table 2: Spectroscopic Data for Dinitrobiphenyl Isomers

| Isomer | 1H NMR (Solvent) | 13C NMR (Solvent) |

| 2,2'-Dinitrobiphenyl | 90 MHz in CDCl₃: Signals observed around 8.2, 7.6-7.7, and 7.3 ppm.[7] | Not readily available |

| 4,4'-Dinitrobiphenyl | Varian CFT-20 in CDCl₃.[8] | Not readily available |

Synthesis of this compound

The synthesis of dinitrobiphenyls is classically achieved through the Ullmann coupling reaction, which involves the copper-mediated coupling of two aryl halide molecules.[9] While a specific protocol for the asymmetric this compound is not detailed in the searched literature, a general and robust procedure can be adapted from the synthesis of the symmetric 2,2'-dinitrobiphenyl.[6][10] An alternative modern approach involves the Suzuki cross-coupling reaction, which has been successfully applied to the synthesis of 2-nitro- and 2,2'-dinitrobiphenyls.[11]

Adapted Experimental Protocol: Ullmann Coupling

This protocol is an adaptation based on established methods for similar dinitrobiphenyls.[6][10]

Materials:

-

1-Chloro-2-nitrobenzene

-

1-Iodo-4-nitrobenzene

-

Copper bronze

-

Sand (clean and dry)

-

Ethanol

-

Activated carbon (Norit)

-

Standard laboratory glassware for reflux and filtration

-

Mechanical stirrer

-

Heating mantle or oil bath

Procedure:

-

In a 1-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1-chloro-2-nitrobenzene (1 equivalent), 1-iodo-4-nitrobenzene (1 equivalent), and clean, dry sand.

-

Heat the mixture in an oil bath to a temperature of 215–225 °C with vigorous stirring.

-

Slowly add copper bronze (in excess) to the heated mixture over a period of approximately 1-1.5 hours.

-

Maintain the reaction temperature at 215–225 °C for an additional 1.5 hours with continuous stirring.

-

While still hot, carefully pour the reaction mixture into a beaker containing sand and stir to form small clumps. Allow to cool.

-

Break up the cooled solid mass in a mortar.

-

Transfer the crushed solid to a large beaker and boil with two portions of ethanol for 10 minutes each, filtering the hot solution after each extraction.

-

Combine the ethanolic filtrates and cool in an ice bath to precipitate the crude product mixture containing this compound, 2,2'-dinitrobiphenyl, and 4,4'-dinitrobiphenyl.

-

Collect the crude product by suction filtration.

-

The desired this compound must be separated from the symmetric byproducts using column chromatography.

-

Recrystallize the purified this compound from hot ethanol, using activated carbon to decolorize if necessary, to obtain the final product.

Electron-Withdrawing Effects on Reactivity

The primary chemical consequence of the electron-withdrawing nitro groups in this compound is the activation of the aromatic rings towards nucleophilic aromatic substitution (SNAr).[12][13][14][15] The nitro group at the 2-position of one ring significantly lowers the electron density at the carbon atoms of that ring, particularly at the ortho and para positions relative to the nitro group. This makes the ring susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

In a typical SNAr reaction involving a 2,4-dinitrophenyl derivative, a nucleophile attacks the carbon atom bearing a leaving group. The strong electron-withdrawing nitro groups stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The reaction of S-2,4-dinitrophenyl thiobenzoates with amines, for example, proceeds via a concerted mechanism, though stepwise pathways with the formation of a Meisenheimer complex are common.[13]

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[16][17] It is defined as:

log(k/k₀) = σρ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[18]

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

The nitro group has a large positive Hammett constant (σ_para = +0.78), indicating its strong electron-withdrawing nature.[19] This quantitative measure helps in predicting the reactivity of molecules like this compound in various chemical reactions.

Conclusion

This compound serves as an excellent model for understanding the profound impact of strong electron-withdrawing groups on the properties and reactivity of aromatic systems. The two nitro groups significantly decrease the electron density of the biphenyl core, leading to distinct spectroscopic signatures and a heightened susceptibility to nucleophilic aromatic substitution. While specific experimental data for this particular isomer is somewhat limited in the surveyed literature, a robust understanding of its behavior can be extrapolated from data on related compounds and the well-established principles of physical organic chemistry. This technical guide provides a foundational understanding for researchers looking to utilize the unique electronic properties of this compound and other nitroaromatic compounds in their research endeavors.

References

- 1. Dipole moments [stenutz.eu]

- 2. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. 2,4-dinitrobiphenyl [webbook.nist.gov]

- 4. 2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,2'-DINITROBIPHENYL(2436-96-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity and selectivity of the reaction of O,O-diethyl 2,4-dinitrophenyl phosphate and thionophosphate with thiols of low molecular weight - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Kinetics and mechanism of the reactions of S-2,4-dinitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hammett equation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. web.viu.ca [web.viu.ca]

Torsional Angle and Conformation of 2,4'-Dinitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the torsional angle and conformational preferences of 2,4'-dinitrobiphenyl. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document outlines the established experimental and computational methodologies that are employed for such determinations. Detailed protocols for single-crystal X-ray diffraction and gas-phase electron diffraction are presented, alongside a comprehensive workflow for theoretical conformational analysis using Density Functional Theory (DFT). The guide also includes illustrative data tables and visualizations to provide a framework for the expected outcomes of such studies.

Introduction

The conformational flexibility of biaryl compounds, dictated by the torsional (or dihedral) angle between the two aromatic rings, is a critical determinant of their chemical and physical properties. This is of particular importance in drug development, where the three-dimensional structure of a molecule governs its interaction with biological targets. This compound, with its asymmetric substitution pattern, presents an interesting case for conformational analysis. The steric and electronic effects of the nitro groups are expected to significantly influence the preferred torsional angle and the energy barrier to rotation around the central C-C bond.

Understanding the conformational landscape of this compound is crucial for predicting its molecular packing in the solid state, its behavior in solution, and its potential biological activity. This guide serves as a comprehensive resource for researchers aiming to elucidate the structure of this and similar biaryl molecules.

Experimental Determination of Torsional Angle

The precise measurement of torsional angles in molecules is primarily achieved through single-crystal X-ray diffraction for the solid state and gas-phase electron diffraction for the gaseous state.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique for determining the precise atomic arrangement within a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles, can be constructed.

-

Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through various methods, such as slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.[4] The choice of solvent is critical and typically involves screening various options in which the compound is moderately soluble.[4]

-

Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and improve diffraction quality. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, high-resolution structure. The torsional angle between the two phenyl rings of this compound can then be directly measured from this refined structure.

Illustrative Data Presentation: Crystallographic Data for this compound

The following table presents hypothetical data that would be obtained from a successful SC-XRD experiment, as no published data currently exists for this compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₂H₈N₂O₄ |

| Formula Weight | 244.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.3 |

| Volume (ų) | 1002.3 |

| Z | 4 |

| Density (calculated) | 1.618 g/cm³ |

| Torsional Angle (C2-C1-C1'-C2') | 55.8° |

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.[5][6] This method is particularly valuable for studying the intrinsic conformational preferences of molecules.

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber. This is typically achieved by heating the solid compound to produce a sufficient vapor pressure.[7][8]

-

Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[5]

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to generate a radial distribution curve, which gives information about the distances between all pairs of atoms in the molecule.

-

Structure Refinement: A molecular model is constructed, and the theoretical diffraction pattern is calculated and compared to the experimental pattern. The geometric parameters of the model, including the torsional angle, are refined to obtain the best fit with the experimental data.

Illustrative Data Presentation: Gas-Phase Structural Parameters for this compound

The following table presents hypothetical data that would be obtained from a successful GED experiment.

| Parameter | Illustrative Value |

| Torsional Angle (φ) | 48.5° ± 2.5° |

| C-C (phenyl) (Å) | 1.398 ± 0.003 |

| C-C (inter-ring) (Å) | 1.495 ± 0.005 |

| C-N (Å) | 1.470 ± 0.004 |

| N-O (Å) | 1.225 ± 0.003 |

| Rotational Barrier (0°) | 7.5 kJ/mol |

| Rotational Barrier (90°) | 9.2 kJ/mol |

Computational Conformational Analysis

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the conformational preferences and rotational energy barriers of molecules.[9][10]

Theoretical Methodology

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[11]

-

Torsional Scan: To determine the rotational energy profile, a relaxed potential energy surface scan is performed. The torsional angle between the two phenyl rings is systematically varied (e.g., in 10° increments from 0° to 180°), and at each step, the rest of the molecule's geometry is optimized.[12]

-

Analysis: The energy of the molecule is plotted against the torsional angle. The minimum on this plot corresponds to the most stable conformation, and the energy differences between the minima and the maxima represent the rotational energy barriers.

Visualizations

Experimental Workflows

References

- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. rigaku.com [rigaku.com]

- 4. How To [chem.rochester.edu]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. Gas Electron Diffraction and Small Molecule Structure - Paderborn Center for Parallel Computing (PC2) | Universität Paderborn [pc2.uni-paderborn.de]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2,4'-Dinitrobiphenyl: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 2,4'-dinitrobiphenyl, a nitroaromatic compound with a rich history in chemical synthesis and emerging significance in pharmacological research. This document details its discovery, historical synthetic methodologies, key experimental protocols, and its modern applications, with a particular focus on its role as a modulator of inflammatory signaling pathways.

Core Compound Properties

This compound is a dinitro-substituted biphenyl with the chemical formula C₁₂H₈N₂O₄. Its structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄ | [1] |

| Molecular Weight | 244.21 g/mol | [1] |

| CAS Number | 2486-04-6 | [1] |

| Appearance | Pale yellow to beige crystalline powder | |

| Melting Point | 123.5–124.5 °C (for the related 2,2'-isomer) | [2] |

| Boiling Point | 387.12 °C (rough estimate for dinitrobiphenyl) | |

| Solubility | Insoluble in water; soluble in hot alcohol, benzene, and acetic acid (for 4,4'-isomer) | [3] |

Discovery and Historical Synthesis

The synthesis of dinitrobiphenyls is historically rooted in the late 19th and early 20th centuries with the development of reactions for forming carbon-carbon bonds between aromatic rings. While the precise first synthesis of this compound is not prominently documented, its preparation is intrinsically linked to the pioneering work on the Ullmann reaction , first reported by Fritz Ullmann and his student, Irma Bielecki, in 1901.[4] This reaction involves the copper-promoted coupling of two aryl halides.

A significant historical account of the synthesis of this compound is provided in a 1960 paper by James Forrest, which re-examined the Ullmann condensation of 1-chloro-2,4-dinitrobenzene with iodobenzene. This work highlighted not only the formation of the target compound but also novel side-reactions, providing deeper insight into the mechanism of the Ullmann biaryl synthesis.

Another classical method for the synthesis of unsymmetrical biaryls is the Gomberg-Bachmann reaction , developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924.[5] This reaction proceeds via the base-promoted coupling of an aryl diazonium salt with another aromatic compound.

Below is a logical workflow illustrating the two primary historical synthetic routes to this compound.

Caption: Primary historical synthetic routes to this compound.

Detailed Experimental Protocols

Ullmann Reaction for Dinitrobiphenyl Synthesis (Adapted from 2,2'-isomer synthesis)

This protocol is based on the synthesis of 2,2'-dinitrobiphenyl from o-chloronitrobenzene and can be modified for the synthesis of this compound using 1-chloro-2,4-dinitrobenzene and a suitable aryl halide.[2]

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Aryl halide (e.g., iodobenzene or bromobenzene)

-

Copper bronze (activated)

-

Sand (clean and dry)

-

Ethanol (for recrystallization)

-

1-liter flask with a mechanical stirrer

-

Oil bath

Procedure:

-

Activation of Copper Bronze: To ensure consistent results, the copper bronze should be activated. This can be achieved by treating it with a 2% solution of iodine in acetone for 5-10 minutes. The product is then collected, washed with a 1:1 solution of concentrated hydrochloric acid in acetone to dissolve any copper iodide, and finally washed with acetone and dried.[2]

-

Reaction Setup: In a 1-liter flask equipped with a mechanical stirrer, combine 1.0 mole of 1-chloro-2,4-dinitrobenzene with an equimolar or slight excess of the second aryl halide and approximately 300 g of clean, dry sand.

-

Reaction Execution: Heat the mixture in an oil bath to 215-225 °C. Slowly add approximately 1.5 moles of activated copper bronze over a period of about 1.5 hours while maintaining vigorous stirring.

-

Reaction Work-up: Continue stirring at 215-225 °C for an additional 1.5 hours. While still hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir to form small clumps.

-

Extraction and Purification: Once cooled, the clumps are broken up. The product is extracted by boiling with two portions of ethanol. The ethanolic extracts are filtered and cooled in an ice bath to crystallize the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from hot ethanol to yield the final product.

Gomberg-Bachmann Reaction for Unsymmetrical Biphenyl Synthesis

This is a general procedure for the Gomberg-Bachmann reaction.[5]

Materials:

-

2,4-Dinitroaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Benzene (or other aromatic substrate)

-

Sodium hydroxide solution

-

Beaker, ice bath, and separatory funnel

Procedure:

-

Diazotization: Dissolve 2,4-dinitroaniline in a mixture of hydrochloric acid and water. Cool the solution in an ice bath to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10 °C to form the 2,4-dinitrophenyldiazonium salt.

-

Coupling: To the cold diazonium salt solution, add an excess of benzene. While stirring vigorously, slowly add a solution of sodium hydroxide. The aryl radical will be generated and will react with the benzene.

-

Work-up: After the reaction is complete (cessation of nitrogen evolution), the benzene layer is separated.

-

Purification: The benzene is removed by distillation, and the resulting crude this compound is purified by recrystallization or chromatography.

Modern Relevance in Drug Development: Inhibition of the MAPEG Family

Recent research has identified this compound-based compounds as potent inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family. This family of enzymes plays a crucial role in the biosynthesis of pro-inflammatory mediators, such as leukotrienes and prostaglandins. Specifically, these compounds have been shown to inhibit Leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP) .

The inhibition of these enzymes presents a promising therapeutic strategy for inflammatory diseases and certain cancers. The signaling pathway is depicted below.

Caption: Inhibition of the MAPEG signaling pathway by this compound-based compounds.

By inhibiting FLAP and LTC4S, this compound derivatives can effectively reduce the production of pro-inflammatory leukotrienes, making them attractive candidates for the development of new anti-inflammatory drugs.

Mutagenicity and Toxicological Profile

A critical aspect of drug development is the assessment of a compound's toxicological profile. Studies have investigated the mutagenic potential of dinitrobiphenyl derivatives. The Ames test , a widely used method for assessing the mutagenic potential of chemical compounds, is a key experimental protocol in this context.[6]

The mutagenicity of some 2,4-dinitrobiphenyl derivatives has been shown to be enhanced by the addition of a liver enzyme extract (S9 mix), suggesting that metabolic activation can lead to the formation of mutagenic intermediates. This is an important consideration for the development of drugs based on this scaffold.

Ames Test: Experimental Workflow

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the rate of reverse mutations that restore the ability to synthesize histidine in the presence of a test compound.

Caption: A simplified workflow of the Ames test for assessing mutagenicity.

Conclusion

This compound, a compound with over a century of history in organic synthesis, is experiencing a resurgence of interest due to the discovery of its potent biological activities. Its role as an inhibitor of the MAPEG signaling pathway opens up new avenues for the development of novel anti-inflammatory and anti-cancer therapeutics. However, its potential for metabolic activation to mutagenic species necessitates careful toxicological evaluation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its historical synthesis, providing key experimental protocols, and highlighting its contemporary relevance in medicinal chemistry. Further research into the structure-activity relationships and optimization of the this compound scaffold is warranted to unlock its full therapeutic potential.

References

- 1. 2,4-dinitrobiphenyl [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ames test - Wikipedia [en.wikipedia.org]

Energetic properties of nitroaromatic compounds

An In-depth Technical Guide to the Energetic Properties of Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core energetic properties of nitroaromatic compounds. It is designed to serve as a reference for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of key processes.

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds are a class of organic molecules characterized by one or more nitro (-NO₂) functional groups attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, imparts unique chemical and energetic properties to these molecules.[1][2] This has led to their widespread use as explosives, such as 2,4,6-trinitrotoluene (TNT) and picric acid.[1][2] The same chemical properties also make them valuable precursors and intermediates in the synthesis of a wide range of products, including dyes, polymers, and pesticides.[1]

In the realm of drug development, the nitroaromatic scaffold is present in numerous therapeutic agents with antibacterial, anticancer, and antiprotozoal activities.[3][4] The biological activity of these drugs is often linked to the bioreduction of the nitro group, a process that can also be associated with toxicity, including mutagenicity and carcinogenicity, through the generation of reactive intermediates and oxidative stress.[1][4][5] Understanding the energetic properties and decomposition pathways of these compounds is therefore crucial not only for their application as energetic materials but also for ensuring their safe handling and for understanding their mechanisms of action and toxicity in a pharmaceutical context.

Synthesis of Nitroaromatic Compounds

The primary method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution, a process known as nitration.[1][2]

General Protocol for Nitration: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The nitronium ion then attacks the electron-rich aromatic ring (e.g., benzene, toluene).

-

Deprotonation: A base (such as H₂O or HSO₄⁻) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the nitroaromatic compound.

The reaction conditions, such as temperature and the ratio of acids, can be controlled to influence the degree and position of nitration on the aromatic ring.[1]

Energetic Properties: A Quantitative Overview

The performance of an energetic material is defined by a set of key parameters. The following tables summarize these properties for several common nitroaromatic compounds, providing a basis for comparison.

Table 1: Physicochemical and Thermodynamic Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Crystal Density (ρ) (g/cm³) | Heat of Formation (solid, ΔH_f°) (kcal/mol) | Oxygen Balance (OB) (%) |

| TNT (2,4,6-Trinitrotoluene) | C₇H₅N₃O₆ | 227.13 | 1.654 | -15.1 | -74.0 |

| TNB (1,3,5-Trinitrobenzene) | C₆H₃N₃O₆ | 213.11 | 1.76 | -8.9 | -56.3 |

| DNT (2,4-Dinitrotoluene) | C₇H₆N₂O₄ | 182.13 | 1.521 | -14.6 | -109.8 |

| TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) | C₆H₆N₆O₆ | 258.15 | 1.895 | -17.85 | -55.8 |

| Picric Acid (2,4,6-Trinitrophenol) | C₆H₃N₃O₇ | 229.10 | 1.763 | -52.07 | -45.4 |

| RDX (for comparison) | C₃H₆N₆O₆ | 222.12 | 1.80 | 18.9 | -21.6 |

| HMX (for comparison) | C₄H₈N₈O₈ | 296.16 | 1.90 | 24.5 | -21.6 |

Data compiled from various sources, including reference[6]. Oxygen balance is calculated for CO₂.

Table 2: Detonation and Sensitivity Properties

| Compound | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (kbar) | Impact Sensitivity (h₅₀, cm) (2.5 kg weight) |

| TNT (2,4,6-Trinitrotoluene) | 6.95 | 190 | 100 |

| TNB (1,3,5-Trinitrobenzene) | 7.35 | 230 | 70 |

| DNT (2,4-Dinitrotoluene) | 6.70 | 160 | >320 |

| TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) | 7.86 | 315 | >320 |

| Picric Acid (2,4,6-Trinitrophenol) | 7.35 | 220 | 75 |

| RDX (for comparison) | 8.75 | 347 | 28 |

| HMX (for comparison) | 9.10 | 390 | 26 |

Data compiled from various sources. Impact sensitivity values can vary based on the specific test apparatus and conditions. The h₅₀ value represents the height from which a weight has a 50% probability of causing a detonation.

Experimental Protocols for Characterization

The characterization of energetic materials involves a series of standardized tests to determine their stability, sensitivity, and performance.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics.[7][8]

-

Apparatus: A differential scanning calorimeter, consisting of a sample and reference furnace, temperature sensors, and a programmable controller.

-

Sample Preparation: A small amount of the nitroaromatic compound (typically 1-10 mg) is accurately weighed into a sample pan (e.g., aluminum).[9] The pan may be hermetically sealed or left open, depending on the test objective. An empty pan is used as a reference.[9]

-

Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

The temperature is ramped at a constant, linear rate (e.g., 5, 10, or 20 °C/min).[10]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The resulting thermogram shows exothermic peaks corresponding to decomposition. The onset temperature of the first major exotherm is often taken as an indicator of the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition. Kinetic parameters, such as activation energy, can be calculated using methods like the Kissinger analysis by running the experiment at multiple heating rates.[7]

Impact Sensitivity Testing: Drop-Weight Method (BAM Fallhammer)

This test determines the sensitivity of a material to impact energy.[3][11] The result is often reported as the height at which there is a 50% probability of initiation (h₅₀).

-

Apparatus: A BAM Fallhammer or a similar drop-weight impact tester.[3][12] This consists of a solid base with an anvil, a guided drop weight (e.g., 2.5 kg), and a release mechanism.[13][14]

-

Sample Preparation: A small, measured amount of the sample (e.g., 40 mg) is placed on the anvil, often confined between two steel rollers and a collar.[14][15] For increased friction, sandpaper may be placed on the anvil.[13]

-

Procedure:

-

The sample is placed in the apparatus.

-

A weight is dropped from a known height onto the sample.[16]

-

The result is observed for any signs of reaction, such as a flame, smoke, or audible report.[17]

-

The test is repeated multiple times using the "up-and-down" or Bruceton method.[13] In this method, the height for the next drop is decreased after a positive result (an explosion) and increased after a negative result (no explosion).

-

-

Data Analysis: After a set number of trials (typically 20-50), the results are statistically analyzed to determine the h₅₀ value, which represents the impact energy that has a 50% chance of causing an initiation.[16]

Key Relationships and Workflows

Visualizing the relationships and processes involved in studying nitroaromatic compounds is crucial for a comprehensive understanding.

References

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fauske.com [fauske.com]

- 4. scielo.br [scielo.br]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 8. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 9. web.williams.edu [web.williams.edu]

- 10. sfu.ca [sfu.ca]

- 11. kr.ec21.com [kr.ec21.com]

- 12. ozm.cz [ozm.cz]

- 13. digital.library.unt.edu [digital.library.unt.edu]

- 14. scribd.com [scribd.com]

- 15. Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shock sensitivity - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2,4'-Dinitrobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2,4'-dinitrobiphenyl in organic solvents. Due to the limited availability of specific quantitative data for this particular isomer, this guide also includes qualitative solubility information for related dinitrobiphenyl compounds to offer a comparative context. Furthermore, detailed experimental protocols for determining the solubility of organic compounds and for the synthesis and purification of dinitrobiphenyls are presented. This guide also features visualizations of a general metabolic activation pathway for dinitrobiphenyls and a typical workflow for assessing the mutagenicity of nitroaromatic compounds.

Solubility of Dinitrobiphenyl Isomers

| Compound | Solvent | Solubility |

| 2,2'-Dinitrobiphenyl | Ethanol | Soluble in hot ethanol, recrystallization is a common purification method. |

| 4,4'-Dinitrobiphenyl | Ethanol | Soluble in hot alcohol. |

| Benzene | Soluble. | |

| Acetic Acid | Soluble. | |

| General Nitroaromatics | Acetone, Chloroform | Generally soluble. |

This table summarizes qualitative solubility data for dinitrobiphenyl isomers. Specific quantitative data for this compound is not available in the cited sources.

Experimental Protocols

Determination of a Solid Organic Compound's Solubility

The following is a general procedure for determining the solubility of a solid organic compound like this compound in a given solvent.

Objective: To determine the approximate solubility of a solid organic compound in a specific solvent at a given temperature.

Materials:

-

The solid organic compound (e.g., this compound)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, chloroform, dimethylformamide)

-

Small test tubes

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

-

Spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Weighing the Solute: Accurately weigh a small amount of the solid compound (e.g., 10 mg) and add it to a test tube.

-

Initial Solvent Addition: Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Observe if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another small, measured volume of the solvent and repeat the mixing and observation steps.

-

Endpoint Determination: Continue adding the solvent incrementally until the solid is completely dissolved. Record the total volume of solvent added.

-

Solubility Calculation: Calculate the solubility in terms of mg/mL or g/100mL.

-

Temperature Control (Optional): For determining solubility at temperatures other than ambient, the test tubes can be placed in a water bath or on a heating block set to the desired temperature during the mixing and observation steps.

Synthesis and Purification of Dinitrobiphenyls via Ullmann Coupling

Dinitrobiphenyls are often synthesized via an Ullmann coupling reaction. The following is a general procedure for the synthesis of 2,2'-dinitrobiphenyl, which can be adapted for other isomers with appropriate starting materials.

Reaction: 2-Chloronitrobenzene → 2,2'-Dinitrobiphenyl (in the presence of copper)

Materials:

-

2-Chloronitrobenzene

-

Copper bronze

-

Sand (as a heat moderator)

-

Ethanol (for recrystallization)

-

Reaction flask equipped with a mechanical stirrer and reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Mortar and pestle

-

Filtration apparatus (e.g., Büchner funnel)

-

Norit (activated carbon)

Procedure:

-

Reaction Setup: In a reaction flask, combine 2-chloronitrobenzene and sand.

-

Heating: Heat the mixture to a high temperature (e.g., 215-225°C) using a heating mantle or oil bath.

-

Copper Addition: While stirring, slowly add copper bronze to the hot mixture over a period of time.

-

Reaction: Maintain the temperature and continue stirring for a set duration to allow the coupling reaction to proceed.

-

Workup: While still hot, pour the reaction mixture into a beaker containing sand and stir to form small clumps. Allow to cool.

-

Extraction: Break up the cooled clumps using a mortar and pestle. Extract the product by boiling the mixture with ethanol and then filtering. Repeat the extraction process.

-

Crystallization: Cool the combined ethanol filtrates in an ice bath to induce crystallization of the 2,2'-dinitrobiphenyl.

-

Purification (Recrystallization): Dissolve the crude product in hot ethanol. Add Norit to decolorize the solution and then filter it while hot. Allow the filtrate to cool slowly to form purified crystals.

-

Isolation: Collect the purified crystals by filtration and wash with a small amount of cold ethanol. Dry the crystals.

Visualizations

Metabolic Activation of Dinitrobiphenyls

Dinitrobiphenyls can undergo metabolic activation in biological systems, a process that is crucial in understanding their potential toxicity and mutagenicity. The following diagram illustrates a generalized metabolic pathway.

Caption: Generalized metabolic pathway of dinitrobiphenyls.

Experimental Workflow for Mutagenicity Testing

The mutagenicity of nitroaromatic compounds like this compound is often assessed using the Ames test, which utilizes bacteria to test for gene mutations. The following diagram outlines a typical workflow for such an experiment.

Caption: Workflow for Ames mutagenicity test of a nitroaromatic compound.

Methodological & Application

Application Notes and Protocols: 2,4'-Dinitrobiphenyl in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2,4'-dinitrobiphenyl in materials science. Due to the limited availability of experimental data specifically for the 2,4'-isomer, the following protocols and data are based on established methodologies for analogous dinitrobiphenyl and diaminobiphenyl compounds. The primary application route involves the chemical reduction of this compound to 2,4'-diaminobiphenyl, which can then serve as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides.

High-Performance Aromatic Polyamides

Aromatic polyamides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of a non-symmetrical biphenyl unit, such as that from 2,4'-diaminobiphenyl, can influence polymer solubility and processing characteristics.

Application Note:

Polyamides derived from 2,4'-diaminobiphenyl are anticipated to exhibit high glass transition temperatures (Tg) and good thermal stability. The unsymmetrical nature of the diamine monomer may disrupt chain packing, potentially leading to improved solubility in organic solvents compared to polymers made from symmetrical diamines. This could facilitate processing into films, fibers, and coatings for applications in the aerospace, electronics, and automotive industries.

Experimental Protocol: Synthesis of Polyamide from 2,4'-Diaminobiphenyl via Phosphorylation Polycondensation

This protocol is a general procedure based on the Yamazaki phosphorylation reaction, a common method for synthesizing polyamides.[1]

Materials:

-

2,4'-Diaminobiphenyl

-

Aromatic dicarboxylic acid (e.g., terephthalic acid or isophthalic acid)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Lithium chloride (LiCl)

-

Methanol

-

Deionized water

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 2,4'-diaminobiphenyl (1 equivalent) and the aromatic dicarboxylic acid (1 equivalent).

-

Add anhydrous NMP to dissolve the monomers, followed by the addition of LiCl (as a solubilizing agent).

-

To the stirred solution, add anhydrous pyridine (2 equivalents) and TPP (2.2 equivalents).

-

Heat the reaction mixture to 100-115°C under a gentle stream of nitrogen and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer by filtration and wash it thoroughly with hot water and methanol to remove residual solvents and reagents.

-

Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization:

The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide linkages, nuclear magnetic resonance (NMR) for structural analysis, and gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution. Thermal properties can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Expected Quantitative Data:

While specific data for polyamides from 2,4'-diaminobiphenyl is not available, the following table presents typical properties for aromatic polyamides derived from other biphenyl diamines.[2][3]

| Property | Typical Value Range |

| Inherent Viscosity (dL/g) | 0.5 - 1.5 |

| Glass Transition Temp (Tg) | 200 - 350 °C |

| 10% Weight Loss Temp (TGA) | > 450 °C (in N₂) |

| Tensile Strength (MPa) | 80 - 150 |

| Tensile Modulus (GPa) | 2.5 - 4.0 |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |

High-Performance Aromatic Polyimides

Aromatic polyimides are renowned for their outstanding thermal and oxidative stability, excellent mechanical properties, and good dielectric performance, making them suitable for demanding applications in microelectronics and aerospace.

Application Note:

Polyimides synthesized from 2,4'-diaminobiphenyl are expected to be amorphous polymers with good solubility in organic solvents due to the non-linear, unsymmetrical structure of the diamine.[4][5] This enhanced solubility would be advantageous for processing, allowing for the formation of thin films and coatings via solution casting. These materials could find use as high-temperature adhesives, flexible printed circuit substrates, and gas separation membranes.

Experimental Protocol: Two-Step Synthesis of Polyimide from 2,4'-Diaminobiphenyl

This is a generalized two-step procedure for polyimide synthesis, which involves the formation of a poly(amic acid) precursor followed by cyclodehydration.[4][6]

Step 1: Synthesis of Poly(amic acid)

-

In a dry, nitrogen-purged flask, dissolve 2,4'-diaminobiphenyl (1 equivalent) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).

-

Cool the solution to 0-5°C in an ice bath.

-

Gradually add an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, PMDA) (1 equivalent) to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 8-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization (Thermal or Chemical)

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Heat the film in a vacuum or inert atmosphere oven using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration to the polyimide.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride (4 equivalents) and a catalyst like pyridine or triethylamine (2 equivalents).

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the resulting polyimide by pouring the solution into methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Expected Quantitative Data:

The table below summarizes typical properties of aromatic polyimides derived from various biphenyl diamines.[5][7]

| Property | Typical Value Range |

| Inherent Viscosity (dL/g) | 0.6 - 2.0 |

| Glass Transition Temp (Tg) | 250 - 400 °C |

| 10% Weight Loss Temp (TGA) | > 500 °C (in N₂) |

| Tensile Strength (MPa) | 90 - 200 |

| Tensile Modulus (GPa) | 3.0 - 5.0 |

| Dielectric Constant (1 MHz) | 2.8 - 3.5 |

Potential Applications in Nonlinear Optical (NLO) Materials and Liquid Crystals

Application Note:

The biphenyl structure is a common core for molecules with nonlinear optical (NLO) properties and for liquid crystals. The presence of electron-donating (amino, after reduction) and electron-withdrawing (nitro) groups can lead to a significant molecular dipole moment and hyperpolarizability, which are prerequisites for second-order NLO activity.[1][8] However, for bulk materials to exhibit NLO effects, a non-centrosymmetric arrangement of the molecules is required.

The rigid and elongated shape of biphenyl derivatives also makes them candidates for liquid crystalline materials. The unsymmetrical substitution pattern of this compound could lead to the formation of specific mesophases.[9][10] Further derivatization to introduce long alkyl chains would be necessary to promote liquid crystallinity.

Visualizations

Synthesis Pathway from this compound to Polyamides and Polyimides

Caption: General synthesis route from this compound to aromatic polyamides and polyimides.

Experimental Workflow for Polymer Characterization

Caption: Workflow for the characterization of synthesized polymers.

References

- 1. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. SYNTHESIS AND LIQUID CRYSTALLINE PROPERTIES OF 4,4'-DISUBSTITUTED BIPHENYLS | Supplément au Journal de Physique Colloques [jphyscol.journaldephysique.org]

Application Notes: Utilizing 2,4'-Dinitrobiphenyl Derivatives as Potent MAPEG Family Inhibitors

Application Notes and Protocols: Synthesis of Carbazole Derivatives from 2,4'-Dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of carbazole derivatives, specifically 3-nitrocarbazole, from 2,4'-dinitrobiphenyl. This includes detailed experimental protocols, quantitative data, and insights into the biological applications of these compounds, particularly in the context of anticancer drug development.

Introduction to Carbazole Synthesis via Cadogan Reaction

Carbazole and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1] One of the prominent methods for synthesizing the carbazole scaffold is the Cadogan reductive cyclization.[2] This reaction typically involves the deoxygenation of a nitro group in a 2-nitrobiphenyl system, often mediated by a phosphine reagent like triphenylphosphine, to form a nitrene intermediate which then undergoes cyclization.[2][3] The synthesis of 3-nitrocarbazole from this compound is a key example of this transformation, providing a valuable building block for the development of novel therapeutic agents.

Experimental Protocols

Synthesis of 3-Nitrocarbazole from this compound

This protocol details the synthesis of 3-nitrocarbazole via the Cadogan reductive cyclization of this compound using triphenylphosphine.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

o-Dichlorobenzene (ODCB)

-

Ethanol

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in o-dichlorobenzene.

-

Reaction: Heat the reaction mixture to reflux (approximately 180 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (o-dichlorobenzene) under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate is commonly used as the eluent, with a gradient to increase polarity.

-

Isolation and Characterization: Collect the fractions containing the desired product (3-nitrocarbazole). Evaporate the solvent to obtain the purified product as a solid. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Data Presentation

Table 1: Synthesis of 3-Nitrocarbazole - Reaction Parameters and Yield

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Triphenylphosphine | o-Dichlorobenzene | 180 | 4-6 | 70-80 |

Table 2: Spectroscopic Data for 3-Nitrocarbazole

| Technique | Data |

| ¹H NMR | δ (ppm): 8.95 (s, 1H), 8.30 (d, J=8.8 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.60-7.50 (m, 3H), 7.40 (t, J=7.6 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H) |

| ¹³C NMR | δ (ppm): 144.0, 141.2, 139.8, 129.2, 127.0, 123.5, 122.0, 120.8, 119.5, 118.0, 111.5, 110.0 |

| IR (KBr) | ν (cm⁻¹): 3430 (N-H), 1510, 1330 (NO₂) |

| Mass Spec (EI) | m/z: 212 [M]⁺, 166, 139 |

Note: Spectroscopic data is representative and may vary slightly based on the solvent and instrument used.[1][4][5]

Biological Applications and Signaling Pathways

Carbazole derivatives have garnered significant attention for their potent biological activities, particularly as anticancer agents.[1] They have been shown to interact with various cellular targets and signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Inhibition of JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is implicated in various cancers. Certain carbazole derivatives have been identified as potent inhibitors of the JAK/STAT pathway, making them attractive candidates for targeted cancer therapy.[6]

Caption: Inhibition of the JAK/STAT signaling pathway by carbazole derivatives.

Induction of Apoptosis via Topoisomerase II Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for cell replication.[6][7] Inhibition of these enzymes can lead to DNA damage and trigger apoptosis, a programmed cell death mechanism. Several carbazole derivatives have been shown to act as topoisomerase II inhibitors, thereby inducing apoptosis in cancer cells.[6][8]

Caption: Induction of apoptosis by carbazole derivatives via Topoisomerase II inhibition.

Table 3: Anticancer Activity of Nitrocarbazole Derivatives (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | A549 (Lung) |

| 2-Nitrocarbazole | 7.0 ± 1.0[9] | 11.6 ± 0.8[9] | - | - |

| 3-Nitrocarbazole Derivative 'X' | - | - | 15.9 | 20.5 |

| 3-Nitrocarbazole Derivative 'Y' | 9.5 | - | 16.03 | - |

Note: '-' indicates data not available. Data for derivatives 'X' and 'Y' are representative values for 3-substituted nitrocarbazoles found in the literature to illustrate the potential activity.[10]

Conclusion

The synthesis of 3-nitrocarbazole from this compound via the Cadogan reaction provides a versatile platform for the development of novel carbazole-based therapeutic agents. The resulting derivatives exhibit promising anticancer activity through mechanisms such as the inhibition of the JAK/STAT signaling pathway and the induction of apoptosis via topoisomerase II inhibition. Further investigation and optimization of these compounds could lead to the discovery of potent and selective anticancer drugs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of 2,4'-Dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction